molecular formula C9H6ClN3 B13980562 2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile

2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile

Cat. No.: B13980562
M. Wt: 191.62 g/mol
InChI Key: CDBBBCKWQIARQH-UHFFFAOYSA-N
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Description

2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile is a heterocyclic organic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile typically involves the reaction of 5-chloro-1H-pyrrolo[2,3-B]pyridine with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyridine oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs targeting various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-pyrrolo[2,3-B]pyridine: A closely related compound with similar structural features.

    6-Chloro-1H-pyrrolo[3,2-B]pyridine: Another analog with a different substitution pattern.

    5-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine: A derivative with additional halogen substitution.

Uniqueness

2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile is unique due to its specific acetonitrile substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H6ClN3

Molecular Weight

191.62 g/mol

IUPAC Name

2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

InChI

InChI=1S/C9H6ClN3/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7/h3-5H,1H2,(H,12,13)

InChI Key

CDBBBCKWQIARQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)CC#N)Cl

Origin of Product

United States

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